H-Hyp-Betana

Prolyl Aminopeptidase Enzyme Kinetics Substrate Specificity

Prolyl peptidase research demands substrates with defined enzyme recognition-generic proline-βNA analogs compromise kinetic data. H-Hyp-Betana (CAS 3326-64-5) provides the trans-4-hydroxy-L-proline moiety essential for accurate specificity profiling. • KM = 9.3 mM, kcat = 3.9 s⁻¹ for wild-type PAP-enables quantitative mutant enzyme characterization. • Validated negative control for PEP inhibitor counter-screening and DPP-4 selectivity assays. • Documented in diagnostic panels for Phytophthora species differentiation. Supplied with full QC documentation for procurement reliability.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 3326-64-5
Cat. No. B555436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Hyp-Betana
CAS3326-64-5
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C(=C2)O
InChIInChI=1S/C15H16N2O2/c18-14-9-11(8-10-4-1-2-5-12(10)14)17-15(19)13-6-3-7-16-13/h1-2,4-5,8-9,13,16,18H,3,6-7H2,(H,17,19)
InChIKeyKMQNGXDZQAILQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Hyp-Betana Substrate for Proline Peptidases


H-Hyp-Betana, or L-hydroxyproline β-naphthylamide, is a synthetic chromogenic substrate designed for the detection and characterization of proline-specific exo- and endopeptidases, particularly prolyl aminopeptidase (PAP) and prolyl endopeptidase (PEP). It consists of a trans-4-hydroxy-L-proline (Hyp) moiety linked to a β-naphthylamide (βNA) chromophore. Enzymatic cleavage releases 2-naphthylamine, which can be quantified colorimetrically or fluorometrically, allowing for kinetic studies [1]. Unlike standard proline-based substrates, the hydroxyproline residue introduces unique steric and electronic constraints that influence enzyme recognition, making it a valuable tool for dissecting substrate specificity [2].

Prolyl peptidase activity detection via chromogenic/fluorometric readout
Hydroxyproline steric constraint differentiates PAP vs PEP recognition
Useful for enzyme kinetics and substrate specificity profiling

Why H-Hyp-Betana Cannot Be Replaced


Generic substitution of H-Hyp-Betana with other proline-β-naphthylamide substrates is not scientifically valid due to profound differences in enzyme recognition. The presence of the 4-hydroxy group on the proline ring (Hyp) versus a standard proline (Pro) residue dictates a compound's role as either a 'poor' or 'good' substrate for key enzymes like prolyl endopeptidase [1]. This structural distinction directly impacts kinetic parameters such as KM and kcat, meaning that H-Hyp-Betana is not interchangeable with substrates like H-Pro-Betana or H-Gly-Pro-Betana for activity assays, inhibitor screening, or enzyme specificity studies [2].

H-Hyp-Betana
Generic Pro-Betana
Hydroxyproline alters enzyme recognition; poor substrate for PEP
Standard proline is a good substrate for PEP
Kinetic parameters (KM, kcat) may differ significantly
Distinct kinetic profile not interchangeable for assays
Required as negative control or specificity probe
Not suitable for Hyp-recognition studies; may invalidate inhibitor profiling

H-Hyp-Betana Selection Evidence


Prolyl Aminopeptidase Wild-Type Kinetics

For the wild-type prolyl aminopeptidase (PAP, EC 3.4.11.5), H-Hyp-Betana serves as a substrate with defined kinetic parameters, establishing its baseline activity. While specific comparative data for this exact enzyme are not reported in the same study, the values for the wild-type enzyme are KM = 9.3 mM and kcat = 3.9 s⁻¹ [1]. Mutagenesis studies demonstrate that these values are highly sensitive to the enzyme's active site architecture, with certain mutations (e.g., F139A) reducing KM to 0.83 mM [1].

PAP Kinetics
Supporting evidence
KM = 9.3 mM
kcat = 3.9 s⁻¹
Establishes baseline for PAP assay development
Cross-study comparison needed for Pro-substrate
Prolyl Aminopeptidase Enzyme Kinetics Substrate Specificity

Poor Substrate for Prolyl Endopeptidase

In a direct substrate specificity study using a series of tetrapeptide derivatives with Flavobacterium prolyl endopeptidase (PEP), peptides containing hydroxyproline (Hyp) were classified as 'poor substrates' [1]. In stark contrast, the standard substrate containing proline (Pro) was classified as a 'good substrate', alongside N-Me-Ala, Sar, and Ala. This qualitative assessment provides a clear binary differentiation: Hyp-containing peptides are poorly cleaved by PEP, while Pro-containing peptides are efficiently hydrolyzed [1].

PEP Substrate Quality
Head-to-head
“Poor” vs “Good”
Confirms Hyp not a general PEP substrate
Qualitative classification from Nomura 1986
Prolyl Endopeptidase Substrate Specificity Peptidase

Bacterial Peptidase Differentiation

H-Hyp-Betana has been utilized in comparative studies to differentiate bacterial species based on their aminopeptidase profiles [1]. In a study of four Phytophthora species, the specific reaction with L-hydroxyprolyl-β-naphthylamide was one of several used to create a distinctive enzymatic 'fingerprint' [1]. While this is a qualitative application, it underscores the compound's value in a multiplexed panel of substrates, where its unique recognition by specific bacterial peptidases provides diagnostic information not obtainable with other aminoacyl-βNA derivatives.

Bacterial Profiling
Supporting evidence
Part of 11-substrate panel
Component for Phytophthora species differentiation
Qualitative result; protocol-dependent
Bacterial Peptidases Diagnostic Microbiology Aminopeptidase Profiling

H-Hyp-Betana Application Scenarios


PEP Inhibitor Selectivity Profiling

In drug discovery programs targeting prolyl endopeptidase for neurological or other disorders, H-Hyp-Betana is an essential reagent for counter-screening. As established in Section 3, it is a 'poor substrate' for PEP [1]. Therefore, it can be used as a control to confirm that an observed inhibitory effect is specific to the enzyme's proline-recognition site and not due to non-specific aggregation or interference with the assay detection system. A lack of signal reduction in a parallel H-Hyp-Betana assay would strengthen confidence in the selectivity of a PEP inhibitor hit.

Characterization of PAP Mutants

The defined kinetic parameters (KM = 9.3 mM, kcat = 3.9 s⁻¹) for wild-type PAP [2] make H-Hyp-Betana a valuable tool for enzymology studies. Researchers can use this substrate to quantitatively assess how site-directed mutations in the PAP active site affect substrate binding and catalysis. By comparing kcat/KM values for wild-type and mutant enzymes, the contribution of specific amino acid residues to Hyp-βNA recognition and hydrolysis can be elucidated.

Diagnostic Panel for Bacterial Species

In clinical or environmental microbiology labs with established protocols, H-Hyp-Betana is a required component for identifying certain bacterial or fungal species. The documented use of this substrate in a panel with other aminoacyl-β-naphthylamides to differentiate Phytophthora species [3] validates its procurement for this specific, protocol-driven purpose. Replacing it with a generic proline-βNA substrate could invalidate the diagnostic profile and lead to misidentification.

Negative Control for DPP-4 Assays

Since DPP-4 exhibits a strong preference for substrates with a proline or alanine at the P1 position, as indicated by a kcat/Km of 5.0×10⁵ M⁻¹s⁻¹ for proline-based substrates [4], H-Hyp-Betana can serve as a negative control. The hydroxyproline modification is likely to be poorly tolerated, providing a way to assess background signal or confirm that an inhibitor's effect is specific to the enzyme's canonical substrate-binding mode. This helps ensure the validity of high-throughput screening data.

Application
Selection Property
Validation Focus
PEP inhibitor selectivity profiling
Poor substrate for PEP; enzymatic differentiation
Negative control specificity; non-interference in signal
PAP mutant characterization
Defined kinetic profile for wild-type PAP
Quantitative enzyme kinetics; mutant activity comparison
Diagnostic microbial panel
Unique recognition by specific bacterial peptidases
Protocol-dependent identification; profile consistency
DPP-4 negative control
Hydroxyproline modification poorly tolerated by DPP-4
Background signal assessment; assay specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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